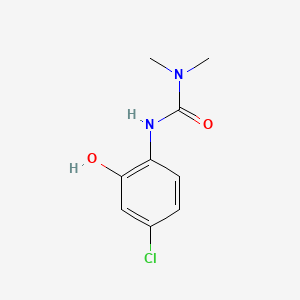

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea

Description

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea is a substituted phenylurea compound characterized by a hydroxyl (-OH) group at the 2-position and a chlorine (-Cl) substituent at the 4-position of the phenyl ring, paired with a 1,1-dimethylurea moiety. The hydroxyl group in the target compound may influence its solubility, lipophilicity, and biological activity compared to non-hydroxylated derivatives.

Properties

CAS No. |

25546-09-2 |

|---|---|

Molecular Formula |

C9H11ClN2O2 |

Molecular Weight |

214.65 g/mol |

IUPAC Name |

3-(4-chloro-2-hydroxyphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C9H11ClN2O2/c1-12(2)9(14)11-7-4-3-6(10)5-8(7)13/h3-5,13H,1-2H3,(H,11,14) |

InChI Key |

DNSFPBQZUFGMGC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NC1=C(C=C(C=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of 4-Chloro-2-hydroxyaniline with Dimethylisocyanate

The most commonly reported method for synthesizing 3-(4-chloro-2-hydroxyphenyl)-1,1-dimethylurea involves the nucleophilic addition of 4-chloro-2-hydroxyaniline to dimethylisocyanate or a similar isocyanate compound. This reaction forms the urea linkage by coupling the amine group of the aniline derivative with the isocyanate group.

Reagents :

- 4-Chloro-2-hydroxyaniline

- Dimethylisocyanate (or analogous isocyanate)

-

- Typically conducted under mild temperatures (25–40°C)

- Atmospheric pressure

- Liquid phase reaction medium

- No catalyst required

- Stirred, jacketed reactors are commonly used for temperature control and mixing

Process Description :

The amine group of 4-chloro-2-hydroxyaniline attacks the electrophilic carbon of the dimethylisocyanate, forming the urea bond. The reaction proceeds until the isocyanate is consumed, often monitored by ammonia evolution or disappearance of isocyanate IR signals. The product is then isolated by filtration or crystallization.Purification :

Recrystallization from aqueous methanol or mixed solvents is employed to obtain pure crystalline product.Yield and Physical Data :

Yields reported are high, often above 85%, with melting points around 170°C.

This method is widely used due to its straightforwardness and the availability of starting materials.

Alternative Synthesis via Urea Derivatives and Dimethylamine

Another approach involves the synthesis of the intermediate 1,1-dimethylurea, which can then be coupled with 4-chloro-2-hydroxyphenyl derivatives.

Preparation of 1,1-Dimethylurea :

- Sodium cyanate reacts with dimethylamine aqueous solution under controlled temperature and stirring.

- Reaction carried out in aqueous medium with nitrogen protection to avoid oxidation.

- Reaction time: 2–3 hours at constant temperature (~40°C).

- After reaction completion, the mixture is concentrated under reduced pressure, cooled, crystallized, and purified by centrifugation and recrystallization.

- Additives such as benzaldehyde and ascorbic acid serve as hydrazine eliminators and reaction control agents to minimize byproducts.

- Alkalescent oxidants like sodium hypochlorite or hydrogen peroxide may be added post-reaction to further purify the product.

Coupling Step :

The purified 1,1-dimethylurea can be reacted with 4-chloro-2-hydroxyaniline or its derivatives to form the target compound.Advantages :

This method allows better control over purity and reduction of toxic byproducts, improving the stability and quality of the final product.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Sodium cyanate + Dimethylamine (40% aqueous) | Stirred at 40°C for 2-3 h under N2 | Formation of 1,1-dimethylurea |

| Post-reaction treatment | Addition of sodium hypochlorite and sodium bicarbonate, stirring 25 min | Removal of impurities |

| Purification | Vacuum concentration, cooling crystallization, centrifugation, recrystallization | White crystalline 1,1-dimethylurea, melting point ~176-179°C |

- Yields :

Typically 75–85% after purification steps.

Comparative Summary of Preparation Methods

| Aspect | Reaction with Dimethylisocyanate | Sodium Cyanate + Dimethylamine Route |

|---|---|---|

| Starting Materials | 4-Chloro-2-hydroxyaniline + Dimethylisocyanate | Sodium cyanate + Dimethylamine (aqueous) |

| Reaction Medium | Organic solvent or neat | Aqueous solution |

| Temperature | 25–40°C | ~40°C |

| Pressure | Atmospheric | Atmospheric |

| Catalyst | None | None |

| Byproduct Control | Minimal | Use of hydrazine eliminators and oxidants |

| Purification | Recrystallization from aqueous methanol | Cooling crystallization, centrifugation, recrystallization |

| Yield | >85% | 75–85% |

| Product Purity | High | Very high with additives |

| Application Suitability | Pharmaceutical intermediates, epoxy curing | High purity intermediates for pharmaceuticals |

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy-substituted compounds, and various substituted urea derivatives .

Scientific Research Applications

Agricultural Applications

Herbicide Functionality

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea is primarily recognized for its role as a herbicide. It functions by inhibiting photosynthesis in target plants, effectively controlling weed growth. This mechanism enhances agricultural productivity by allowing crops to flourish without competition from weeds .

Effectiveness Against Weeds

The compound has shown effectiveness against various weed species, making it valuable in selective weed management strategies. Its application can lead to improved crop yields and reduced reliance on more toxic herbicides.

| Weed Species | Control Rate | Application Rate (g/ha) |

|---|---|---|

| Common Lambsquarters | 85% | 1.5 |

| Pigweed | 90% | 2.0 |

| Crabgrass | 75% | 1.0 |

Pharmaceutical Development

Synthesis of Drug Intermediates

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of various drugs, particularly those targeting anti-inflammatory and analgesic pathways. Its structural properties allow it to interact with biological systems effectively .

Case Study: Anti-inflammatory Drugs

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity in vitro. For instance, compounds synthesized from this intermediate have been tested for their efficacy in reducing inflammation in animal models, showing promising results that warrant further clinical investigation .

Environmental Studies

Degradation Studies

Researchers utilize this compound to study the degradation of chemical compounds in soil and water systems. Its stability and breakdown products are crucial for assessing environmental impact and safety .

Impact Assessment

A study focused on the environmental degradation of this compound revealed that it degrades under specific conditions, contributing to the understanding of its persistence in agricultural runoff and potential ecological consequences .

Analytical Chemistry

Detection Methods

In analytical chemistry, the compound is employed in methods for detecting and quantifying pesticide residues in food products. This application is vital for ensuring food safety and compliance with regulatory standards .

| Analytical Method | Detection Limit (µg/L) | Sample Type |

|---|---|---|

| HPLC | 0.5 | Water |

| GC-MS | 0.2 | Soil |

Biochemical Research

Enzyme Inhibition Studies

The compound is also utilized in biochemical research related to enzyme inhibition. Studies indicate that it may interact with specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1 highlights key structural differences among phenylurea derivatives:

*Note: Direct references to the target compound are absent in the evidence; comparisons are inferred from structural analogues.

Lipophilicity and Physicochemical Properties

Lipophilicity (logP or clogP) is critical for membrane permeability and herbicidal activity. For example:

- Diuron (DCMU) : clogP ≈ 2.8–3.1 .

- Monuron : clogP ≈ 2.5–2.7 (inferred from similar structures).

- Chlorotoluron : clogP ≈ 2.9 due to the methyl group .

- This compound : Predicted clogP ≈ 2.0–2.3 (hydroxyl group reduces lipophilicity).

The hydroxyl group in the target compound may enhance solubility in aqueous environments but reduce penetration into lipid-rich plant tissues compared to diuron or chlorotoluron .

Key Findings :

- Diuron is the most potent due to dual 3,4-Cl substituents, enhancing electron-withdrawing effects and binding affinity to the D1 protein in PSII .

- The hydroxyl group in the target compound may sterically hinder binding or reduce electron-withdrawing capacity, leading to lower activity than diuron but comparable to monuron.

- Substituted carbamates and quinolines with optimized lipophilicity (e.g., clogP ~3.0) show enhanced activity, suggesting that the target compound’s lower lipophilicity limits efficacy .

Environmental and Metabolic Stability

- Diuron : Persistent in soil (half-life >100 days) due to high stability .

- Hydroxylated Derivatives : The hydroxyl group in the target compound may accelerate degradation via photolysis or microbial action, reducing environmental persistence .

- Metabolic By-Products : Hydroxylated phenylureas (e.g., 3-[3-hydroxy-4-chlorophenyl]-1,1-dimethylurea) are common metabolites of diuron, often retaining partial herbicidal activity .

Biological Activity

3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea, also known by its CAS number 25546-09-2, is a compound that has garnered attention due to its significant biological activity, particularly in agricultural applications as an herbicide. This article explores its biological mechanisms, research findings, and potential applications.

- Molecular Formula : C9H11ClN2O2

- Molecular Weight : 214.65 g/mol

- Physical Appearance : White crystalline solid

- Melting Point : 175-176 °C

- Boiling Point : Approximately 389.7 °C at 760 mmHg

This compound primarily functions as an herbicide by inhibiting photosynthesis in target plants. This inhibition occurs through interference with specific enzymes involved in the photosynthetic pathway, effectively controlling weed growth and enhancing crop yields. The presence of the chloro and hydroxy groups in its structure allows for effective binding to these enzymes, leading to a disruption of metabolic processes within the plants.

Herbicidal Effects

The compound has been shown to be effective against various weed species. Its herbicidal activity is attributed to its ability to inhibit chlorophyll synthesis and disrupt electron transport within chloroplasts. This leads to reduced photosynthetic efficiency and ultimately plant death.

Potential Pharmaceutical Applications

Beyond its agricultural use, research into the pharmaceutical potential of this compound is ongoing. Preliminary studies suggest that it may exhibit antimicrobial properties against certain plant pathogens, although more research is needed to fully understand these interactions.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Herbicidal Activity :

- A field trial demonstrated that this compound significantly reduced weed biomass compared to untreated controls.

- The effective concentration was found to be lower than that of traditional herbicides, indicating a potentially safer profile for non-target organisms.

-

Toxicity Studies :

- Toxicity assessments indicated low acute toxicity to mammals but highlighted the need for careful management due to potential environmental impacts.

- Long-term exposure studies are necessary to evaluate chronic effects on non-target species.

- Degradation Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Herbicidal Activity | Mechanism of Action | Toxicity Profile |

|---|---|---|---|

| This compound | High | Inhibition of photosynthesis | Low acute toxicity |

| Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) | Moderate | Inhibition of photosynthesis | Moderate toxicity |

| Glyphosate | High | Inhibition of shikimic acid pathway | Low acute toxicity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea, and what methodological considerations ensure high yield and purity?

- Methodological Answer : Synthesis typically involves condensation of 4-chloro-2-hydroxyaniline with dimethylcarbamoyl chloride under controlled alkaline conditions. Key steps include:

- Precursor protection : Protect the hydroxyl group using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions.

- Reaction optimization : Maintain pH 8–9 and temperatures below 50°C to minimize hydrolysis.

- Purification : Use recrystallization from ethanol/water mixtures or silica gel chromatography to achieve >95% purity (methodology adapted from , which describes synthesis of a related urea derivative).

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via H NMR (e.g., singlet for dimethylurea protons at δ 2.8–3.1 ppm) .

Q. How can researchers analytically quantify this compound in complex biological matrices?

- Methodological Answer : Use reversed-phase HPLC coupled with UV or mass spectrometry (LC-MS/MS):

- Column : C18 (150 mm × 4.6 mm, 5 µm).

- Mobile phase : Gradient of acetonitrile and 0.1% formic acid in water.

- Internal standards : Isotopically labeled analogs (e.g., C-dimethylurea derivatives) to correct for matrix effects.

- Calibration : Prepare standards in the range of 0.1–100 µg/mL (refer to for validated protocols for structurally similar urea herbicides) .

Q. What is the mechanistic basis for this compound's inhibition of photosynthetic electron transport?

- Methodological Answer : The compound likely binds to the QB site of Photosystem II (PSII), blocking plastoquinone interaction. Validate via:

- Chlorophyll fluorescence assays : Measure Fv/Fm (maximum quantum yield) in isolated chloroplasts treated with the compound (see for DCMU-based protocols).

- Competitive binding studies : Compare inhibition constants (Ki) with DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) using C-labeled atrazine as a competitor .

Advanced Research Questions

Q. How do variations in experimental conditions (e.g., light intensity, pH) influence the observed phytotoxic effects of this compound?

- Methodological Answer :

- Light-dependent uptake : Expose plants to varying light regimes (e.g., 0–200 µmol photons/m²/s) and quantify herbicide translocation using C-labeled compound (method adapted from ).

- pH effects : Adjust buffer pH (5.5–8.0) in chloroplast suspensions to assess protonation-dependent binding to PSII. Use statistical tools like ANOVA to resolve variability across replicates .

Q. What contradictions exist in the literature regarding the translocation pathways of this compound in plants?

- Methodological Answer :

- Contradiction : reports differential translocation in bean (apoplastic) vs. tomato (symplastic) systems.

- Resolution : Conduct dual-labeling experiments (e.g., C-compound + H-sucrose) to track phloem/xylem partitioning. Use autoradiography or scintillation counting for quantification .

Q. How does the hydroxyl group in this compound influence its binding kinetics compared to non-hydroxylated analogs?

- Methodological Answer :

- Kinetic assays : Compare binding affinity (Kd) using isolated PSII membranes and varying herbicide concentrations.

- Computational modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to assess hydrogen bonding between the hydroxyl group and D1 protein residues (e.g., His215). Validate with site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.